molecular formula C15H10F5NO2 B279755 4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide

4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B279755
M. Wt: 331.24 g/mol
InChI Key: ZCHYDRPHFXKGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as DFB, is a chemical compound that belongs to the class of benzamides. It has been widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, while CAs are involved in the regulation of pH in the body.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting HDACs. It has also been shown to inhibit the growth of cancer cells by inhibiting CAs. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly selective in its inhibition of HDACs and CAs. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide in scientific research. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the use of this compound as a tool for studying the role of HDACs and CAs in various biological processes. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could have potential applications in environmental monitoring and biomedical imaging.

Synthesis Methods

The synthesis of 4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-(trifluoromethyl)aniline with 4-difluoromethoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research for its potential applications in various fields. It has been used as a ligand in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a fluorescent probe for the detection of metal ions and as a reagent in organic synthesis.

Properties

Molecular Formula

C15H10F5NO2

Molecular Weight

331.24 g/mol

IUPAC Name

4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H10F5NO2/c16-14(17)23-10-7-5-9(6-8-10)13(22)21-12-4-2-1-3-11(12)15(18,19)20/h1-8,14H,(H,21,22)

InChI Key

ZCHYDRPHFXKGHG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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